2,3,4-tribromophenol

Beschreibung

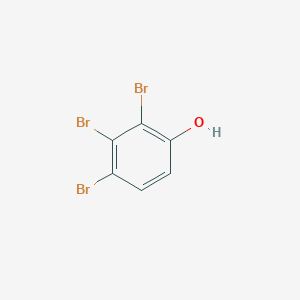

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSIUCEQVCDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275011 | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25376-38-9, 138507-65-0 | |

| Record name | Phenol, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOPHENOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,3,4-tribromophenol synthesis from 3-bromophenol

An In-depth Technical Guide to the Synthesis of 2,3,4-Tribromophenol from 3-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective synthesis of halogenated phenols is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. This compound, a polysubstituted phenol, serves as a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of this compound, starting from the readily available precursor, 3-bromophenol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the necessary safety and analytical considerations to ensure a successful and verifiable synthesis.

Mechanistic Insights: The Dynamics of Electrophilic Aromatic Substitution

The synthesis of this compound from 3-bromophenol is achieved through an electrophilic aromatic substitution reaction. The outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

The hydroxyl (-OH) group of a phenol is a powerful activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1] This is due to the donation of one of the oxygen's lone pairs of electrons into the delocalized π-system of the ring.[1][2] Consequently, the -OH group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

In our starting material, 3-bromophenol, we have two directing groups to consider: the hydroxyl group at position 1 and the bromine atom at position 3.

-

Hydroxyl Group (-OH): Strongly activating, ortho-, para-director. It activates positions 2, 4, and 6.

-

Bromine (-Br): Deactivating, but ortho-, para-director. It directs incoming electrophiles to positions 2, 4, and 5.

The powerful activating effect of the hydroxyl group is the dominant influence on the regioselectivity of the bromination.[3] The positions most favorable for electrophilic attack are those activated by the -OH group, namely positions 2, 4, and 6. The presence of bromine at position 3 will have a secondary influence. The synthesis of this compound involves the addition of two bromine atoms to the 3-bromophenol ring. Given the directing effects, the most likely positions for substitution are 2 and 4.

Experimental Protocol

This protocol is based on established methodologies for the bromination of phenols.[4]

Materials and Reagents

-

3-Bromophenol (C₆H₅BrO)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Safety Precautions

-

3-Bromophenol: Irritating to the eyes, respiratory system, and skin.[5][6][7][8] Avoid inhalation and contact with skin and eyes.

-

Bromine: Highly corrosive and toxic. Causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.

-

Acetic Acid: Corrosive. Causes burns. Use in a well-ventilated area.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

All procedures should be carried out in a well-ventilated fume hood. A safety shower and eyewash station should be readily accessible.[6]

Step-by-Step Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenol in glacial acetic acid. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Bromine: In a dropping funnel, place a solution of bromine in glacial acetic acid. Add the bromine solution dropwise to the stirred 3-bromophenol solution over a period of 1.5 hours, ensuring the temperature remains at or below 20°C.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 20°C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane and water. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

| Parameter | Value |

| Starting Material | |

| 3-Bromophenol (Molar Mass: 173.01 g/mol ) | Specify mass and moles |

| Reagent | |

| Bromine (Molar Mass: 159.808 g/mol ) | Specify mass, moles, and equivalents |

| Solvent | |

| Glacial Acetic Acid | Specify volume |

| Reaction Conditions | |

| Temperature | 20°C[4] |

| Time | 1.5 hours[4] |

| Product | |

| This compound (Molar Mass: 330.80 g/mol ) | Calculate theoretical yield |

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation of organic molecules.[9]

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, confirming the substitution pattern.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.[10]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Benchchem.

- Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Scilit.

- How to convert phenol to 246 tribromo phenol. Filo.

- Regioselective Synthesis of Brominated Phenols. ChemistryViews.

- Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry (ACS Publications).

- This compound synthesis. ChemicalBook.

- Solved B. Experimental Procedure 1. Tribromination of Phenol. Chegg.com.

- Bromination of Phenols (video). Khan Academy.

- Kinetics of Bromination of Phenols. Asian Journal of Chemistry.

- Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Cole-Parmer.

- SAFETY DATA SHEET - 3-Bromophenol. Fisher Scientific.

- Three bromination of phenols; (a) traditional electrophilic... ResearchGate.

- 3-Bromophenol. PubChem.

- SAFETY DATA SHEET - 3-Bromophenol.

- 3-Bromophenol SDS, 591-20-8 Safety Data Sheets. ECHEMI.

- ring reactions of phenol. Chemguide.

- Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis. Benchchem.

- Solved B. Experimental Procedure 1. Tribromination of Phenol. Chegg.com.

- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.

- What is bromination of phenol?. Quora.

- New technology for synthesis of m-bromophenol with tubular reactor. ResearchGate.

- Synthesis of 2,4,6-Tribromophenol from Benzene | Organic Chemistry Lab Tutorial. YouTube.

- Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. No Added Chemicals.

- Electronic Supporting Information. The Royal Society of Chemistry.

- 2,4,6-Tribromophenol(118-79-6) 13C NMR spectrum. ChemicalBook.

- Phenol, 2,4,6-tribromo-. NIST WebBook.

- Showing metabocard for 2,4,6-Tribromophenol (HMDB0029642). HMDB.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 10. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

2,3,4-tribromophenol CAS number 138507-65-0

An In-depth Technical Guide to 2,3,4-Tribromophenol (CAS 138507-65-0): A Comparative Perspective for Researchers and Drug Development Professionals

Introduction: The Understudied Isomer

In the landscape of halogenated phenols, this compound (CAS No. 138507-65-0) represents a molecule of interest whose specific properties and potential applications remain largely unexplored in comparison to its more ubiquitous isomer, 2,4,6-tribromophenol. For researchers, scientists, and professionals in drug development, understanding the nuances that differentiate these isomers is critical. The precise positioning of bromine atoms on the phenol ring can dramatically alter a compound's physicochemical properties, biological activity, and toxicological profile. This guide provides a comprehensive overview of the available technical information on this compound, contextualized through a detailed comparative analysis with the well-characterized 2,4,6-tribromophenol.

Part 1: Profiling this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₃O.[1] While specific experimental data for this isomer is sparse, its fundamental characteristics can be inferred from its structure and the general properties of brominated phenols.

Chemical and Physical Properties

A comparative summary of the known and predicted properties of this compound and its 2,4,6-isomer is presented below. It is important to note that much of the data for the 2,3,4-isomer is based on computational predictions and requires experimental validation.

| Property | This compound | 2,4,6-Tribromophenol |

| CAS Number | 138507-65-0 | 118-79-6 |

| Molecular Formula | C₆H₃Br₃O | C₆H₃Br₃O |

| Molecular Weight | 330.8 g/mol [1] | 330.801 g·mol⁻¹[2] |

| Appearance | Likely a solid | White needles or prisms[2] |

| Melting Point | Not reported | 95.5 °C[2] |

| Boiling Point | Not reported | 244 °C[2] |

| Water Solubility | Predicted to be low | Slightly soluble (59-61 mg/L)[2] |

Synthesis of this compound

The synthesis of this compound is not as straightforward as that of its 2,4,6-isomer. The hydroxyl group of phenol is a strongly activating ortho-, para-director in electrophilic aromatic substitution, leading to the preferential formation of 2,4,6-tribromophenol upon reaction with bromine.[3]

Figure 1: Generalized synthesis pathway for tribromophenols, illustrating the preferential formation of the 2,4,6-isomer.

Part 2: The Isomeric Counterpart: 2,4,6-Tribromophenol

To understand the potential of this compound, a comparative analysis with the well-studied 2,4,6-tribromophenol is essential.

Synthesis and Production

As mentioned, the direct bromination of phenol in water or other polar solvents readily produces 2,4,6-tribromophenol as a white precipitate.[4] This reaction is so rapid and quantitative that it is often used as a qualitative test for the presence of phenol. Environmentally friendlier production methods have also been developed, for instance, using hydrogen peroxide to oxidize hydrobromic acid, which is formed during the reaction, back to bromine, thus improving the atom economy.[5][6]

Biological Activity and Mechanism of Action

Brominated phenols, as a class, are known for their biological activities, which are believed to stem from their ability to disrupt cell membranes and interfere with cellular processes.[7]

2,4,6-Tribromophenol has been shown to possess a range of biological effects:

-

Antimicrobial and Fungicidal Properties: It is used as a fungicide and wood preservative.[2]

-

Endocrine Disruption: 2,4,6-Tribromophenol has been identified as a potential endocrine disruptor, with studies showing it can interfere with cellular Ca²⁺ signaling in neuroendocrine cells.

-

Toxicity: While having a relatively low acute oral toxicity in rats, concerns exist regarding its environmental persistence and potential for bioaccumulation.[8]

-

Metabolism: In biological systems and the environment, 2,4,6-tribromophenol can be metabolized to 2,4,6-tribromoanisole, a compound with a distinct musty odor that has been responsible for product recalls.[2]

The mechanism of action for many of these effects is not fully elucidated, but it is hypothesized that the lipophilic nature of the brominated phenol allows it to partition into cell membranes, disrupting their structure and function. The interference with calcium signaling suggests a more specific interaction with cellular pathways that regulate ion homeostasis.

Applications in Research and Drug Development

While 2,4,6-tribromophenol itself is not a therapeutic agent, its structural motif is of interest. Halogenated phenols are present in various marine natural products that exhibit potent biological activities, including antioxidant, anticancer, and enzyme inhibitory effects.[9] The study of compounds like 2,4,6-tribromophenol provides insights into how halogenation affects the biological activity of small molecules. It serves as a lead compound for the development of more complex and specific bioactive molecules.

Part 3: The Critical Role of Isomerism

The difference in the arrangement of bromine atoms between 2,3,4- and 2,4,6-tribromophenol is expected to have significant consequences for their biological activity. The symmetrical substitution in the 2,4,6-isomer influences its crystal packing, solubility, and how it fits into the active sites of enzymes or receptors. The asymmetrical 2,3,4-isomer will have a different dipole moment and steric profile, which could lead to:

-

Altered Receptor Binding: The different shape and electronic distribution may result in a different binding affinity and selectivity for biological targets.

-

Modified Metabolic Fate: The accessibility of different positions on the aromatic ring to metabolic enzymes will be different, potentially leading to different metabolites and rates of clearance.

-

Different Physicochemical Properties: Properties like pKa, lipophilicity (logP), and solubility will be distinct, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Part 4: Analytical Methodologies for Tribromophenol Isomers

The accurate identification and quantification of tribromophenol isomers are crucial for both research and industrial applications. The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like tribromophenols. For polar analytes like phenols, a derivatization step is often employed to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS Analysis of Tribromophenols (Adapted from methods for brominated phenols)

-

Sample Preparation (Extraction):

-

For aqueous samples, acidify to pH ~2 and perform liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane.

-

For solid samples (e.g., soil, tissue), use Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture.

-

-

Derivatization (Acetylation):

-

Evaporate the extract to near dryness under a gentle stream of nitrogen.

-

Add 100 µL of pyridine and 100 µL of acetic anhydride.

-

Heat at 60°C for 30 minutes.

-

After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess acetic anhydride.

-

Extract the acetylated derivative with hexane.

-

-

GC-MS Instrumental Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan in full scan mode to identify derivatives and then in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the tribromophenyl acetate.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers the advantage of analyzing tribromophenols without the need for derivatization. Reversed-phase HPLC with UV or MS detection is commonly used.

Experimental Protocol: HPLC-UV Analysis of Tribromophenol Isomers (Adapted)

-

Sample Preparation:

-

Prepare extracts as described for GC-MS, but reconstitute the final dried extract in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

-

-

HPLC Instrumental Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid for better peak shape).

-

Gradient Program: A typical gradient could be from 40% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength of approximately 280 nm. For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS).

-

Figure 2: A generalized workflow for the analytical determination of tribromophenol isomers.

Part 5: Future Research Directions and Conclusion

The significant lack of specific data for this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Development of Regioselective Synthesis: Establishing a reliable and high-yield synthesis for this compound is a prerequisite for its detailed study.

-

Characterization of Physicochemical Properties: Experimental determination of properties such as pKa, logP, and solubility is needed to build accurate predictive models.

-

Biological Screening: A comprehensive screening of the biological activity of this compound is warranted, including its antimicrobial, anticancer, and enzyme inhibitory potential.

-

Toxicological Evaluation: A thorough toxicological assessment is necessary to understand its safety profile.

-

Comparative Studies: Direct comparative studies of the biological activities and mechanisms of action of different tribromophenol isomers would provide valuable insights into structure-activity relationships.

References

-

BenchChem. (n.d.). Application of 2,3-Dibromophenol in the Synthesis of Bioactive Molecules. Retrieved from relevant BenchChem application note.[9]

-

BenchChem. (n.d.). phenol, tribromo- | 25376-38-9. Retrieved from BenchChem product page.[7]

-

Google Patents. (n.d.). CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol. Retrieved from 5]

-

Hovander, L., Malmberg, T., Athanasiadou, M., Athanassiadis, I., Rahm, S., Bergman, Å., & Wehler, E. K. (2002). Archives of Environmental Contamination and Toxicology, 42(1), 105-117.[1]

-

Molecule of the Month. (2011, December). 2,4,6-Tribromophenol. Retrieved from [Link]]

-

Quora. (2023, June 9). What is the conversion of phenol to 2,4,6 tribromophenol?. Retrieved from [Link]4]

-

Quora. (2021, April 7). Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons eg. carbon 1 and 5?. Retrieved from [Link]3]

-

RU2122996C1 - Method of preparing 2,4,6-tribromophenol. (n.d.). Google Patents. Retrieved from 6]

-

World Health Organization. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Inchem.org. Retrieved from [Link]8]

-

Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]2]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]

- 6. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Environmental Presence of Tribromophenols: A Technical Guide for Researchers

An In-depth Examination of 2,4,6-Tribromophenol and Its Isomers

This technical guide provides a comprehensive overview of the environmental occurrence of tribromophenols (TBPs), with a primary focus on the most prevalent and extensively studied isomer, 2,4,6-tribromophenol. While the initial query centered on 2,3,4-tribromophenol, a thorough review of the scientific literature reveals a significant disparity in available data. Information specific to 2,3,4-TBP is scarce; it is primarily identified as a potential impurity in 2,4,6-TBP formulations (at levels less than 1.0% w/w) and as a metabolite of polybrominated diphenyl ethers (PBDEs), serving as a potential biomarker for human exposure to these flame retardants.[1][2] Consequently, this guide will concentrate on the wealth of information available for 2,4,6-TBP to provide a robust and well-supported resource for researchers, scientists, and drug development professionals.

Sources and Formation Pathways of 2,4,6-Tribromophenol

The environmental presence of 2,4,6-tribromophenol is a result of both direct and indirect inputs from anthropogenic and natural sources.

Anthropogenic Sources

2,4,6-TBP is a high-production-volume chemical with a history of use as a flame retardant, a fungicide, and a wood preservative. Its application in these industries has led to its release into the environment through various pathways, including industrial effluents and leaching from treated products.[3] Furthermore, it is a significant intermediate in the synthesis of other brominated flame retardants.[4]

Natural Formation

Interestingly, 2,4,6-TBP is not exclusively a man-made chemical. It is naturally produced by various marine organisms, particularly brown algae, seaweed, and sponges. In these organisms, bromophenols are believed to contribute to their characteristic "ocean-like" flavor and may serve as a chemical defense mechanism.

Indirect Formation

Beyond its direct production and use, 2,4,6-TBP can also be formed as a degradation product of more complex brominated flame retardants, such as tetrabromobisphenol A (TBBPA).[3] This adds another layer of complexity to its environmental distribution, as the breakdown of widely used flame retardants contributes to the environmental load of 2,4,6-TBP.

Environmental Fate and Distribution

Once released into the environment, 2,4,6-TBP is distributed across various environmental compartments, including water, soil, sediment, and air. Its physicochemical properties, such as its vapor pressure, influence its partitioning between the vapor and particulate phases in the atmosphere.[5]

Occurrence in Aquatic Systems

2,4,6-TBP has been detected in surface freshwater at concentrations up to 0.3 µg/L.[5] In estuarine and marine environments, its presence is also well-documented, with sediment concentrations reaching up to 3690 µg/kg dry weight.[5] The formation of brominated phenols can also occur during the chlorination of natural waters that contain bromide ions.[5]

Terrestrial Environment and Biota

In the terrestrial environment, 2,4,6-TBP can be found in soil and has the potential for bioaccumulation in organisms. The predicted bioconcentration factor (BCF) for 2,4,6-TBP is 120, and measured BCFs are in a similar range.[5] It has been detected in a variety of biota, and its presence in seafood is attributed to both anthropogenic contamination and natural production by marine organisms.[5]

Degradation and Transformation

The persistence of 2,4,6-TBP in the environment is influenced by various biotic and abiotic degradation processes.

Biodegradation

Microbial activity plays a role in the breakdown of 2,4,6-TBP. Studies have shown that it can be biodegraded by certain bacterial strains, such as Pseudomonas and Rhodococcus species, which can degrade the resulting phenol after debromination.[6]

Abiotic Degradation

Photodegradation is another important pathway for the transformation of 2,4,6-TBP in aqueous environments. The presence of other substances in the water can influence the degradation process. For instance, advanced oxidation processes have been shown to be effective in degrading 2,4,6-TBP.[7]

The following diagram illustrates the primary sources and environmental fate of 2,4,6-Tribromophenol.

Caption: Major sources and environmental pathways of 2,4,6-Tribromophenol.

Analytical Methodologies for Detection and Quantification

Accurate determination of 2,4,6-TBP concentrations in various environmental matrices is crucial for exposure and risk assessment. Several analytical techniques are employed for this purpose.

Sample Preparation

Effective sample preparation is a critical first step to isolate 2,4,6-TBP from complex matrices and minimize interference. A common technique for aqueous samples is Solid Phase Extraction (SPE).

Experimental Protocol: Solid Phase Extraction of 2,4,6-TBP from Water

-

Sample Acidification: Acidify the water sample to a pH of approximately 2 using a suitable acid (e.g., HCl or H₂SO₄) to ensure 2,4,6-TBP is in its non-ionized form.[8]

-

SPE Cartridge Conditioning:

-

Activate a C18 SPE cartridge by passing 5-10 mL of an appropriate organic solvent (e.g., ethyl acetate).

-

Condition the cartridge with 5-10 mL of methanol.

-

Equilibrate the cartridge with 5-10 mL of deionized water, ensuring the sorbent bed does not go dry.[8]

-

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[8]

-

Washing: Wash the cartridge with deionized water to remove polar impurities.

-

Drying: Dry the cartridge thoroughly under a stream of inert gas or under vacuum.

-

Elution: Elute the retained 2,4,6-TBP from the cartridge using a small volume of a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument.[8]

Instrumental Analysis

The final determination of 2,4,6-TBP is typically performed using chromatographic techniques coupled with sensitive detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method. Derivatization may be required to improve the volatility of 2,4,6-TBP.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of 2,4,6-TBP without the need for derivatization.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): A sensitive technique for the detection of halogenated compounds like 2,4,6-TBP.

The following table summarizes typical quantitative data for the analysis of tribromophenol in water using SPE followed by LC-MS/MS.

| Parameter | Value | Analytical Method |

| Recovery | 64-100% | HPLC-MS/MS |

| Limit of Detection (LOD) | 0.1–21.9 ng/L | HPLC-MS/MS |

| Limit of Quantification (LOQ) | 0.2-166 ng/L | LC-MS/MS |

Data sourced from BenchChem Application Notes.[8]

The following diagram illustrates a typical analytical workflow for the determination of 2,4,6-TBP in environmental samples.

Caption: General workflow for the analysis of 2,4,6-Tribromophenol.

Toxicological Considerations

The environmental presence of 2,4,6-TBP raises concerns about its potential toxic effects on ecosystems and human health. It is considered to be a skin sensitizer and irritating to the eyes and respiratory system.[1][9] There is also evidence suggesting that it may have endocrine-disrupting properties. Studies in zebrafish have indicated that environmental levels of 2,4,6-TBP can affect reproduction. The toxicity of 2,4,6-TBP to aquatic organisms has been demonstrated, with a 96-hour LC50 in fish ranging from 0.2 to 6.8 mg/L.[5]

Conclusion and Future Perspectives

2,4,6-Tribromophenol is a ubiquitous environmental contaminant with both natural and anthropogenic sources. Its presence in various environmental compartments and potential for bioaccumulation and toxicity warrant continued monitoring and research. While data on other isomers like 2,3,4-TBP are limited, their potential role as impurities or metabolites should not be entirely dismissed in comprehensive environmental risk assessments. Future research should aim to fill the data gaps for less-studied TBP isomers and further elucidate the long-term ecological impacts of these compounds.

References

-

Szabó, J., Deák, A., & Bodai, Z. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 196-204. [Link]

-

Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-715. [Link]

-

OECD. (2004). SIDS Initial Assessment Report for 2,4,6-TRIBROMOPHENOL. [Link]

-

World Health Organization. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (CICADS 66). [Link]

-

Folle, V. G., et al. (2020). Low concentration of 2,4,6-tribromophenol (TBP) represents a risk to South American silver catfish Ramdia quelen (Quoy and Gaimard, 1824) population. Ecotoxicology and Environmental Safety, 187, 109815. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 511, 152289. [Link]

-

Gu, J., et al. (2024). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Molecules, 29(11), 2536. [Link]

-

Organic Chemistry Lab Tutorial. (2023, December 12). Synthesis of 2,4,6-Tribromophenol from Benzene [Video]. YouTube. [Link]

-

Jiang, T., et al. (2025). Research on the degradation mechanism and products of 2,4,6-tribromophenol in the water environment and the mechanism of competition between T4 and TTR binding. ResearchGate. [Link]

-

Kratochvil, M., et al. (2010). Debromination of 2,4,6-tribromophenol coupled with biodegradation. ResearchGate. [Link]

-

Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-715. [Link]

-

SIELC Technologies. (2018). 2,4,6-Tribromophenol. [Link]

-

Request PDF. (n.d.). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. [Link]

-

Cotton, S. (2011). 2,4,6-Tribromophenol. Molecule of the Month. [Link]

- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. This compound | 138507-65-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

natural sources of 2,3,4-tribromophenol in marine environments

An In-depth Technical Guide on the Natural Sources of 2,3,4-Tribromophenol in Marine Environments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of tribromophenols in marine environments, with a specific focus on the available knowledge and research strategies pertinent to this compound (2,3,4-TBP). While its isomer, 2,4,6-tribromophenol, is a well-documented and abundant marine natural product, the origins of 2,3,4-TBP are less understood. This guide synthesizes current understanding of bromophenol biosynthesis, highlights the key marine organisms involved, and details the enzymatic pathways responsible for their production. Furthermore, it offers robust experimental protocols for the targeted investigation and isomer-specific identification of 2,3,4-TBP in complex marine samples, aiming to equip researchers with the necessary tools to advance our understanding of this specific marine metabolite.

Introduction: The Significance of Bromophenols in Marine Ecosystems

Bromophenols are a class of halogenated organic compounds that are widespread in marine environments.[1] For decades, these molecules have intrigued marine natural product chemists due to their diverse biological activities and their role in the characteristic "ocean-like" flavor of seafood. Beyond their sensory attributes, bromophenols are believed to function as chemical defense agents for their host organisms, protecting them from predation and biofouling.[2][3][4]

While a variety of brominated phenols have been identified, the tribromophenols, and particularly 2,4,6-tribromophenol (2,4,6-TBP), are among the most commonly reported.[1] They have been isolated from a wide array of marine life, including algae, sponges, and bacteria.[3][4][5][6][7] In contrast, the natural occurrence of other isomers, such as this compound, is not as well-documented, presenting a gap in our knowledge of marine halogenated compound biosynthesis and diversity. This guide aims to provide a thorough understanding of the established natural sources of tribromophenols and to offer a clear path for investigating the origins of the 2,3,4-TBP isomer.

Known Biological Sources of Tribromophenols

The natural production of tribromophenols is not confined to a single branch of the marine tree of life. Instead, it is a widespread phenomenon observed in various, often unrelated, organisms. This suggests a convergent evolution of this biochemical capability, likely driven by the selective advantages conferred by these compounds.

Marine Algae: Prolific Producers

Marine macroalgae, particularly red algae (Rhodophyta), are renowned for their ability to synthesize a vast array of halogenated compounds, including tribromophenols.[4][6][8] Species from the Rhodomelaceae family are especially rich sources.[4] However, brown algae (Phaeophyceae) and green algae (Chlorophyta) have also been shown to produce these compounds.[1][8] The concentration and specific types of bromophenols can vary significantly between species.[1] For instance, the red alga Symphyocladia latiuscula has been found to produce complex bromophenols, indicating a sophisticated biosynthetic machinery.[9]

Marine Invertebrates: Sponges and Beyond

Marine sponges (phylum Porifera) are another major source of novel bioactive marine natural products, including a variety of brominated compounds.[10][11] It is often debated whether the sponges themselves or their symbiotic microbial communities are the true producers of these metabolites.[12][13] Regardless of the ultimate biosynthetic origin, sponges are consistently identified as reservoirs of these compounds. Other invertebrates, such as mollusks, have also been reported to contain tribromophenols, likely through dietary accumulation from algal sources.[7]

Marine Bacteria and Phytoplankton

Recent research has increasingly pointed towards marine bacteria as significant producers of bromophenols.[2][3] The discovery of biosynthetic gene clusters, such as the bmp locus in certain marine bacteria, provides definitive evidence for their capacity to synthesize these compounds.[2][3] Phytoplankton have also been identified as a source of bromophenols, contributing to the widespread distribution of these compounds in the marine food web.[5]

Biosynthetic Pathways of Tribromophenols

The biosynthesis of bromophenols in marine organisms is an enzymatic process that harnesses the abundant bromide ions present in seawater. The key enzymes in this process are bromoperoxidases.

The Central Role of Bromoperoxidases

Bromoperoxidases are a class of enzymes that catalyze the oxidation of bromide ions (Br⁻) by hydrogen peroxide (H₂O₂), leading to the formation of a reactive bromine species that can then electrophilically substitute onto organic substrates, such as phenol.[3][4][14] Vanadium-dependent bromoperoxidases (V-BrPOs) are particularly common in marine algae and are considered the primary catalysts for bromophenol biosynthesis in these organisms.[9][15][16]

The general mechanism of bromoperoxidase-catalyzed bromination is as follows:

-

The enzyme's active site, containing a vanadium cofactor, reacts with hydrogen peroxide.

-

This activated complex then oxidizes a bromide ion from the surrounding seawater.

-

The resulting electrophilic bromine species attacks the aromatic ring of a phenolic precursor, leading to the formation of a brominated phenol.

The degree and position of bromination are likely controlled by the specific enzyme's structure and the substrate's reactivity. The prevalence of 2,4,6-TBP suggests that the ortho and para positions of the phenol ring are highly activated for electrophilic substitution, a well-established principle in aromatic chemistry.

Diagram: Generalized Biosynthetic Pathway of Tribromophenols

Caption: Generalized enzymatic pathway for the biosynthesis of tribromophenols.

Precursor Molecules

While the enzymatic machinery is crucial, the availability of suitable precursor molecules is also a key factor. It has been suggested that the amino acid tyrosine could serve as the initial precursor for the phenolic ring in bromophenol biosynthesis, although the exact metabolic pathways are not yet fully elucidated.[4] In marine bacteria, a biosynthetic pathway originating from chorismate has been identified for the production of bromophenols.[2]

Abiotic Formation of Tribromophenols

While biological synthesis is the primary source of tribromophenols in the marine environment, the potential for abiotic formation should not be entirely dismissed. Photochemical reactions in seawater, driven by sunlight, have been shown to transform phenolic compounds.[7] For instance, the phototransformation of 2,4,6-TBP in aqueous solutions can lead to a variety of degradation and dimerization products.[17] It is conceivable that under specific conditions, photochemical bromination of phenols or less-brominated phenols could occur, although this has not been definitively demonstrated as a significant source of 2,3,4-TBP in the natural environment.

Experimental Protocols for the Identification of this compound

The definitive identification of 2,3,4-TBP in marine samples requires a meticulous and systematic analytical approach. The following protocols provide a framework for the extraction, separation, and identification of this specific isomer.

Sample Collection and Preparation

-

Collection: Collect marine organisms (e.g., algae, sponges) and store them immediately at -20°C or lower to prevent enzymatic degradation of metabolites.

-

Homogenization: Homogenize the frozen samples using a blender or a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Solvent System: A common and effective solvent system for extracting bromophenols is a mixture of dichloromethane and methanol (2:1, v/v).

-

Procedure:

-

To the homogenized sample, add the solvent mixture at a ratio of approximately 10 mL per gram of wet tissue.

-

Sonicate the mixture for 20-30 minutes in an ultrasonic bath, keeping the sample cool to prevent degradation.

-

Centrifuge the mixture to pellet the solid debris.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete extraction.

-

Combine the supernatants.

-

-

-

Liquid-Liquid Partitioning:

-

Add deionized water to the combined extract to create a biphasic system.

-

Gently mix and allow the layers to separate. The bromophenols will partition into the organic (dichloromethane) layer.

-

Collect the organic layer and concentrate it under a gentle stream of nitrogen or using a rotary evaporator.

-

Isomer-Specific Chromatographic Separation

The separation of tribromophenol isomers is critical for the unambiguous identification of 2,3,4-TBP. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

Table 1: HPLC and GC Parameters for Tribromophenol Isomer Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | Capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient elution with acetonitrile and water (with 0.1% formic acid for MS compatibility) | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injection Volume/Mode | 10-20 µL | 1 µL, splitless injection |

| Oven Temperature Program | Isocratic or gradient depending on the complexity of the sample | Start at a low temperature (e.g., 60-80°C), ramp up to a high temperature (e.g., 280-300°C) |

| Detection | UV detector (monitoring at ~290-300 nm) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

Mass Spectrometric and Spectroscopic Identification

Mass spectrometry is a powerful tool for the identification of 2,3,4-TBP. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a distinctive pattern in the mass spectrum for brominated compounds. For tribromophenol, a cluster of peaks corresponding to the molecular ion with three bromine atoms will be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. For a definitive identification of 2,3,4-TBP, the isolated compound should be analyzed by ¹H and ¹³C NMR. The splitting patterns and chemical shifts of the aromatic protons and carbons will provide unambiguous evidence for the substitution pattern on the phenolic ring.

Diagram: Experimental Workflow for 2,3,4-TBP Identification

Caption: A typical experimental workflow for the isolation and identification of 2,3,4-TBP.

Conclusion and Future Directions

The natural world of marine bromophenols is rich and diverse, with a clear prevalence of the 2,4,6-tribromophenol isomer across a wide range of marine organisms. The biosynthetic machinery, centered around bromoperoxidase enzymes, is well-established as the primary route for their formation. However, the natural sources of this compound remain an open and intriguing question.

The lack of extensive reports on this specific isomer could be due to several factors: it may be a rare or minor metabolite, it could be an intermediate in a larger biosynthetic pathway that does not accumulate to detectable levels, or it may have been overlooked in previous studies that were not focused on isomer-specific analysis.

Future research should focus on the targeted screening of a wider diversity of marine organisms, particularly those known for producing a variety of halogenated compounds, such as red algae and marine bacteria. The application of high-resolution, isomer-specific analytical techniques, as outlined in this guide, will be paramount in these efforts. Elucidating the full spectrum of naturally occurring bromophenol isomers, including 2,3,4-TBP, will not only enhance our understanding of marine biosynthesis but may also uncover novel compounds with valuable biological activities for drug development and other biotechnological applications.

References

-

Agarwal, V., El Gamal, A. A., & Moore, B. S. (2014). Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. Nature Chemical Biology, 10(8), 640–647. [Link]

-

Whitfield, F. B., Helidoniotis, F., Shaw, K. J., & Svoronos, D. (1999). Distribution of Bromophenols in Species of Marine Algae From Eastern Australia. Journal of Agricultural and Food Chemistry, 47(6), 2367–2373. [Link]

-

Lin, X., Li, X., & Wang, B. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. Marine Drugs, 19(5), 255. [Link]

-

Agarwal, V., et al. (2017). Structures and sources of marine polybrominated natural products. Nature Communications, 8, 15637. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

-

Cabrita, A. R., Vale, C., & Rauter, A. P. (2010). Halogenated Compounds from Marine Algae. Marine Drugs, 8(8), 2301–2317. [Link]

-

Costa, J., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 1. [Link]

-

Ahern, T. J., Allan, G. G., & Medcalf, D. G. (1980). New bromoperoxidases of marine origin: partial purification and characterization. Biochimica et Biophysica Acta (BBA) - Enzymology, 616(2), 329–339. [Link]

-

Carter-Franklin, J. N., & Butler, A. (2004). Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. Journal of the American Chemical Society, 126(46), 15060–15066. [Link]

-

Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports, 21(1), 180–188. [Link]

-

Wever, R., & Krenn, B. E. (1990). Vanadium haloperoxidases. In Vanadium in Biological Systems (pp. 81-97). Springer, Dordrecht. [Link]

-

Gribble, G. W. (2000). The natural production of organobromine compounds. Environmental Science and Pollution Research, 7(1), 37–49. [Link]

-

Mehbub, M. F., Lei, J., Franco, C., & Zhang, W. (2014). Marine sponge derived natural products between 2001 and 2010: trends and opportunities for discovery of bioactives. Marine drugs, 12(8), 4539–4577. [Link]

-

Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2021). Marine natural products. Natural Product Reports, 38(2), 362–413. [Link]

-

Thomas, T. R., Kavlekar, D. P., & LokaBharathi, P. A. (2010). Marine drugs from sponge-microbe association—A review. Marine Drugs, 8(4), 1417–1468. [Link]

-

Abdelmohsen, U. R., et al. (2014). The chemistry of marine sponges. In Handbook of Marine Natural Products (pp. 191-230). Springer, Cham. [Link]

-

Bristol University. (2011). 2,4,6-Tribromophenol. Molecule of the Month. [Link]

-

Zhao, H., et al. (2017). Phototransformation of 2,4,6-tribromophenol in aqueous solution: Kinetics and photolysis products. Chemosphere, 181, 334-340. [Link]

Sources

- 1. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database [ouci.dntb.gov.ua]

- 7. 2,4,6-Tribromophenol | SIELC Technologies [sielc.com]

- 8. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. Marine Sponge Derived Natural Products between 2001 and 2010: Trends and Opportunities for Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]

- 13. Advances in Natural Products from the Marine-Sponge-Associated Microorganisms with Antimicrobial Activity in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 16. 2,4,6-Tribromophenol(118-79-6) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of 2,3,4-Tribromophenol: An In-depth Technical Guide

Executive Summary: This guide provides a comprehensive toxicological overview intended for researchers, scientists, and drug development professionals. A critical review of available literature reveals a significant data gap for 2,3,4-tribromophenol. Consequently, this document leverages the extensive data available for its structural isomer, 2,4,6-tribromophenol (2,4,6-TBP) , as the primary basis for discussing potential toxicological properties. This approach is taken to provide a foundational understanding while explicitly acknowledging that the toxicological profiles of isomers can differ significantly. All data presented herein, unless otherwise specified, pertains to 2,4,6-TBP and should be interpreted with caution as a surrogate for this compound.

Section 1: Introduction and Statement on Data Availability

Brominated phenols are a class of compounds used as flame retardants, wood preservatives, and intermediates in chemical synthesis.[1] Their presence in the environment and potential for human exposure necessitate a thorough understanding of their toxicological profiles. The subject of this guide, this compound, is a lesser-studied isomer within this family.

An exhaustive search of scientific literature and toxicology databases reveals a notable scarcity of specific toxicological data for this compound. In contrast, its isomer, 2,4,6-tribromophenol (CAS No. 118-79-6), is the most widely produced brominated phenol and has been the subject of extensive toxicological investigation.[2]

Rationale for Using 2,4,6-TBP as a Surrogate: Due to the lack of direct data for this compound, this guide will detail the toxicological profile of 2,4,6-TBP. This information serves as a valuable, albeit provisional, reference for researchers. The structural similarity allows for informed hypothesis generation regarding absorption, distribution, metabolism, excretion, and potential toxic endpoints. However, it is imperative that users of this guide recognize that the position of bromine atoms on the phenol ring can significantly influence a molecule's steric and electronic properties, thereby altering its interaction with biological systems. The findings for 2,4,6-TBP should be considered as a starting point for designing specific studies for this compound, not as a direct substitute for empirical data.

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its environmental fate and biological behavior.

Properties of this compound

Limited data is available specifically for this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₃Br₃O | - |

| Molecular Weight | 330.82 g/mol | - |

| Appearance | White to off-white solid crystalline powder | - |

| State at Room Temp. | Solid | - |

| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | - |

Properties of 2,4,6-Tribromophenol (Surrogate)

The properties of 2,4,6-TBP are well-documented and provide a comparative baseline.

| Property | Value | Source |

| CAS Number | 118-79-6 | [3] |

| Molecular Weight | 330.80 g/mol | [3] |

| Melting Point | 90-94 °C | - |

| Boiling Point | 282-290 °C | - |

| LogP (Octanol/Water) | 4.13 | [3] |

| Vapor Density | 11.4 (vs air) | - |

The high LogP value of 2,4,6-TBP suggests a potential for bioaccumulation in lipid-rich tissues.[4] The insolubility in water and solubility in organic solvents are consistent across both isomers, driven by the hydrophobic nature of the brominated aromatic ring.

Section 3: Toxicokinetics (ADME Profile of 2,4,6-TBP)

Toxicokinetics describes the journey of a chemical through the body. The following data for 2,4,6-TBP suggests it is readily absorbed and rapidly metabolized and excreted.[3][5]

Absorption

-

Oral: 2,4,6-TBP is well-absorbed from the gastrointestinal tract in mammals.[4][6] Studies in female Sprague Dawley (SD) rats showed an oral bioavailability of 23%-27%.[3]

-

Dermal: The compound can readily pass through the skin. Ex vivo studies using human and rat skin demonstrated that 55% to 85% of an applied dose can penetrate the skin, with an estimated dermal bioavailability of 49% in humans.[3][5]

-

Inhalation: The acute inhalation LC50 in rats is greater than 50,000 mg/m³, indicating low acute toxicity via this route, though absorption potential exists, particularly in dusty environments.[6][7]

Distribution

Following absorption, 2,4,6-TBP is distributed throughout the body. Studies in pregnant and nursing rats show that it crosses the placenta to the fetus and is excreted in milk, leading to exposure of offspring.[8] The highest concentrations are typically found in the kidneys of the dams.[8] Despite its lipophilicity, 2,4,6-TBP does not appear to significantly bioaccumulate, likely due to its rapid metabolism and excretion.[3]

Metabolism

Metabolism is the primary mechanism for detoxifying and eliminating 2,4,6-TBP. The process involves two main phases:

-

Phase I Metabolism: While not the primary route, some debromination to form compounds like 2,4-dibromophenol can occur.[9]

-

Phase II Metabolism: This is the major metabolic pathway. The phenolic hydroxyl group is conjugated with endogenous molecules to increase water solubility and facilitate excretion. The main metabolites are TBP-glucuronide and TBP-sulfate .[3][5]

Bile contains only the TBP-glucuronide conjugate, while urine contains a mixture of the parent compound, TBP-glucuronide, and TBP-sulfate.[3]

Caption: Phase II metabolism of 2,4,6-TBP in the liver.

Excretion

Excretion of 2,4,6-TBP and its metabolites is rapid and primarily occurs via urine.[3]

-

Urine: In female SD rats given an intravenous dose, approximately 61% was recovered in urine within 4 hours, and 89%-94% within 24 hours.[5] Following oral administration, about 88% was eliminated in urine after 24 hours.[3]

-

Feces: A smaller portion of the dose (around 5%-11%) is eliminated in the feces.[3][5] Fecal extracts contain only the parent (unmetabolized) 2,4,6-TBP.[3]

Section 4: Toxicodynamics and Health Effects (of 2,4,6-TBP)

Toxicodynamics refers to the mechanism by which a compound exerts its toxic effects on the body.

Acute Toxicity

2,4,6-TBP exhibits low acute toxicity via oral, dermal, and inhalation routes in animal studies.

| Route | Species | Value (LD50/LC50) | Source |

| Oral | Rat | 1486 - >5000 mg/kg bw | [4][6] |

| Dermal | Rat | > 2000 mg/kg bw | [6] |

| Dermal | Rabbit | > 8000 mg/kg bw | [7] |

| Inhalation (4-hr) | Rat | > 50,000 mg/m³ | [6][7] |

Clinical signs of acute oral toxicity at high doses in rats include decreased motor activity, diarrhea, and respiratory distress.[7]

Irritation and Sensitization

-

Skin Irritation: Considered non-irritating to the skin.[6]

-

Sensitization: Found to be a skin sensitizer in guinea pig studies, meaning it can cause an allergic skin reaction upon repeated contact.[4][6][10]

Repeated-Dose and Chronic Toxicity

In a 28-day repeated-dose oral study in rats, the following effects were observed:

-

At 1000 mg/kg/day: Reduced body weight gain and increased absolute and relative liver weights.[4]

-

At 300 mg/kg/day: Salivation and increased blood creatinine in males.[4]

The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 100 mg/kg/day in rats of both sexes.[4][6]

Genotoxicity and Carcinogenicity

-

Genotoxicity: 2,4,6-TBP has shown mixed results in genotoxicity assays. It was negative in bacterial gene mutation studies (Ames test).[6][7] However, it tested positive in an in vitro chromosomal aberration test, indicating potential to damage chromosomes.[6] An in vivo micronucleus assay was negative.[6] Genotoxicity has also been observed in plant-based assays.[11]

-

Carcinogenicity: No 2-year carcinogenicity studies for 2,4,6-TBP were identified.[7] However, the structurally related compound 2,4,6-trichlorophenol was found to be carcinogenic in rats and mice, suggesting that this is a potential area of concern that warrants investigation for brominated analogues.

Reproductive and Developmental Toxicity

Studies suggest that 2,4,6-TBP may pose a risk to reproduction and development.

-

In a screening study, a dose of 1000 mg/kg/day in rats resulted in reduced neonatal viability and body weight.[6] Maternal toxicity (reduced body weight, increased liver weight) was also observed at this dose.[6]

-

The NOAEL for reproduction/developmental toxicity was considered to be 300 mg/kg/day .[6]

-

The compound is a suspected endocrine disruptor, with studies showing it can interfere with cellular calcium signaling and affect reproduction in zebrafish at environmental concentrations.[12]

Section 5: Key Experimental Protocols

The toxicological evaluation of a substance like tribromophenol follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The protocols cited in the toxicological data for 2,4,6-TBP provide a framework for testing this compound.

Protocol: Acute Oral Toxicity (Following OECD TG 423)

This protocol is designed to determine the acute toxicity after a single oral dose.

-

Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often slightly more sensitive.

-

Housing & Acclimation: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimated for at least 5 days.

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil), typically as a suspension due to its low water solubility.

-

Administration: A single limit dose (e.g., 2000 mg/kg) is administered by oral gavage to a group of 3 animals after a short fasting period.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Endpoint: If no mortality occurs at the limit dose, the LD50 is determined to be greater than 2000 mg/kg. If mortality is observed, a stepwise procedure with different dose levels is followed to refine the LD50 estimate.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Caption: Workflow for an Acute Oral Toxicity study (OECD TG 423).

Protocol: Bacterial Reverse Mutation Test (Ames Test, Following OECD TG 471)

This in vitro test is a widely used screen for genotoxic potential (mutagenicity).

-

Tester Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with known mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Dose Selection: A preliminary toxicity test is performed to determine a suitable dose range. The highest dose should show some toxicity but not be excessively bactericidal.

-

Exposure: The tester strains are exposed to the test substance (this compound dissolved in a solvent like DMSO) on minimal agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies compared to the negative control.

Section 6: Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. While the extensive data on its isomer, 2,4,6-tribromophenol, provides a valuable starting point for risk assessment and experimental design, it cannot replace direct empirical investigation. Based on the profile of 2,4,6-TBP, key areas of concern for this compound would likely include skin sensitization, potential for chromosomal damage, and possible reproductive/developmental effects.

Future research should prioritize a tiered approach to fill the existing data gaps:

-

In Vitro Screening: Conduct a battery of in vitro tests, including an Ames test (OECD TG 471) and a chromosomal aberration test (OECD TG 473), to assess genotoxic potential.

-

Acute Toxicity: Determine the acute oral (OECD TG 423), dermal (OECD TG 402), and inhalation (OECD TG 403) toxicity.

-

Repeated-Dose Study: A 28-day repeated-dose oral toxicity study (OECD TG 407) would be essential to identify target organs and establish a NOAEL.

-

Toxicokinetics: A basic toxicokinetic study is crucial to understand if the ADME profile of this compound differs significantly from the 2,4,6-isomer.

Generating this fundamental data is critical for any industry utilizing this compound and for regulatory bodies tasked with ensuring human and environmental safety.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8383, 2,4,6-Tribromophenol. Retrieved from [Link].

-

Organisation for Economic Co-operation and Development (2004). SIDS INITIAL ASSESSMENT PROFILE for 2,4,6-TRIBROMOPHENOL. Retrieved from [Link].

-

International Programme on Chemical Safety (2005). CICADS 66: 2,4,6-TRIBROMOPHENOL AND OTHER SIMPLE BROMINATED PHENOLS. Retrieved from [Link].

-

National Institute of Environmental Health Sciences (2020). 2,4,6-Tribromophenol Disposition and Kinetics in Pregnant and Nursing Sprague Dawley Rats. Toxicological Sciences, 178(1), 36–43. Retrieved from [Link].

-

National Toxicology Program (1996). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). Retrieved from [Link].

-

National Institute of Environmental Health Sciences (2019). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. Toxicological Sciences, 169(1), 283–294. Retrieved from [Link].

-

Azevedo, C. C., et al. (2020). Comparative toxicity of trophic exposures to polybrominated compounds (2, 4, 6 - Tribromophenol and BDE-209) to Oreochromis niloticus (Linnaeus, 1758). ResearchGate. Retrieved from [Link].

-

Oxford Academic (2019). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. Toxicological Sciences. Retrieved from [Link].

-

National Institutes of Health (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environment International, 143, 105939. Retrieved from [Link].

-

Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). ResearchGate. Retrieved from [Link].

-

Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 713-722. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link].

-

International Atomic Energy Agency (2017). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). INIS Repository. Retrieved from [Link].

-

National Institute of Environmental Health Sciences (2019). 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species. Retrieved from [Link].

-

National Institutes of Health (2018). Multiple Metabolic Pathways of 2,4,6-Tribromophenol in Rice Plants. Environmental Science & Technology, 52(10), 5649–5658. Retrieved from [Link].

-

Bickmeyer, U., et al. (2008). The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells. Aquatic Toxicology, 88(1), 1-7. Retrieved from [Link].

-

da Costa, G. M. N., et al. (2019). Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes. Environmental Pollution, 249, 1018-1025. Retrieved from [Link].

-

National Toxicology Program (1979). Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity. Technical Report Series, No. 155. Retrieved from [Link].

-

Jarosiewicz, M., et al. (2021). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. Retrieved from [Link].

-

Cotton, S. (2011). 2,4,6-Tribromophenol. Molecule of the Month. Retrieved from [Link].

-

Wang, S., et al. (2021). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. International Journal of Environmental Research and Public Health, 18(21), 11529. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 2,4,6-Tribromophenol Disposition and Kinetics in Pregnant and Nursing Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Metabolic Pathways of 2,4,6-Tribromophenol in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]

Human Exposure Pathways to 2,3,4-Tribromophenol: A Technical Guide

This guide provides an in-depth examination of the human exposure pathways to 2,3,4-tribromophenol (2,3,4-TBP). It is essential to preface this analysis with a critical note on the state of the scientific literature. The vast majority of research on tribromophenol isomers has focused extensively on 2,4,6-tribromophenol (2,4,6-TBP) due to its historically higher production volume and wider application. Consequently, 2,3,4-TBP is often addressed as a minor congener or impurity. This guide will, therefore, delineate the established exposure pathways for tribromophenols as a class, using the robust data available for 2,4,6-TBP as a validated model for the likely pathways of 2,3,4-TBP, while clearly identifying areas where isomer-specific data is absent.

Introduction: The Tribromophenol Landscape

This compound is a member of the brominated phenol family, which belongs to the larger group of brominated flame retardants (BFRs). These compounds are utilized to inhibit combustion in a wide array of consumer and industrial products. While not typically used as a primary flame retardant itself, 2,3,4-TBP can be present as an impurity in other BFR formulations and, more significantly, is formed as a degradation product of more complex BFRs.[1] Its structural similarity to the more prevalent 2,4,6-TBP suggests analogous behavior in terms of environmental fate and human toxicokinetics, though subtle differences in metabolic handling and persistence are probable. Understanding the routes by which this compound enters the human body is paramount for accurate risk assessment and the development of effective mitigation strategies.

PART I: Primary Sources and Direct Exposure Pathways

Human exposure to 2,3,4-TBP is not a single event but a complex interplay of environmental contamination and personal activity. The primary pathways involve direct contact with the compound through ingestion, inhalation, and dermal absorption, originating from both anthropogenic and natural sources.

Industrial Origins and Environmental Fate

The lifecycle of 2,3,4-TBP in the environment begins with its industrial context. Brominated phenols are key intermediates in the synthesis of more complex BFRs, such as tetrabromobisphenol A (TBBPA), and are also used as wood preservatives and pesticides.[2] Environmental release can occur during the manufacturing process or, more commonly, through the degradation of larger BFR molecules present in consumer goods.[3]

Once in the environment, tribromophenols are ubiquitously distributed. They have been detected in soil, surface water, drinking water, and sediment.[2][4] The environmental fate is dictated by the compound's physicochemical properties, which lead to its partitioning into various environmental compartments.

Pathway 1: Ingestion

Ingestion is a principal route of exposure to tribromophenols, occurring through two main vectors: diet and indoor dust.

-

Dietary Intake: The consumption of contaminated food, particularly seafood, is a well-documented pathway for bromophenol exposure.[5] Some marine organisms can naturally biosynthesize these compounds, while others bioaccumulate them from contaminated waters and sediments.[2][6] This leads to the presence of TBP isomers in fish, crustaceans, and mollusks.[7]

-

Indoor Dust Ingestion: In the modern indoor environment, a significant exposure pathway, especially for children, is the inadvertent ingestion of house dust.[3][8] BFRs are incorporated into a vast range of household items, including electronics, furniture foam, and textiles, to meet fire safety standards.[8][9] These compounds are not chemically bound to the polymer matrix and can leach or abrade from products over time, adsorbing to airborne particles and settling as dust.[8] Hand-to-mouth behavior then facilitates the transfer of these contaminated particles into the body.[10]

Pathway 2: Inhalation

Inhalation exposure occurs from breathing in air that contains 2,3,4-TBP in either a vapor or particulate-bound phase.

-

Indoor Air: The same processes that contaminate house dust also lead to the presence of tribromophenols in indoor air.[2] Concentrations are typically higher indoors than outdoors due to the concentration of source materials.

-

Occupational Settings: The most significant inhalation exposure risk is occupational. Workers in facilities that manufacture BFRs or products containing them (e.g., electronics dismantling, furniture workshops) can be exposed to much higher air concentrations than the general population.[11][12]

Pathway 3: Dermal Contact

Direct skin contact with TBP-containing materials presents another viable exposure route. Animal and ex vivo human skin models have demonstrated that 2,4,6-TBP can be absorbed through the skin, leading to systemic exposure.[11][13] It is estimated that 49% of dermally applied 2,4,6-TBP could be bioavailable in humans.[3][11] This pathway is relevant for the general population through contact with contaminated dust and for workers who handle TBP or BFR-treated materials.[12][14]

PART II: Indirect Exposure via Metabolic Biotransformation